MAGE-3 (267-282) refers to a specific peptide derived from the MAGE-3 protein, which is part of the MAGE (Melanoma Antigen Gene) family of antigens. These antigens are primarily recognized in the context of cancer immunotherapy due to their expression in various tumors but not in normal tissues, making them potential targets for cancer vaccines. The MAGE-3 peptide sequence is recognized by the immune system and can elicit a cytotoxic T lymphocyte response, particularly in patients with cancer types such as melanoma and squamous cell carcinoma of the head and neck.
MAGE-3 is classified as a tumor-associated antigen. It is encoded by the MAGEA3 gene located on chromosome X. This gene is part of a larger family of MAGE genes, which are known to be expressed in many types of cancers, including melanoma, lung cancer, and head and neck cancers. The specific peptide sequence (267-282) corresponds to a segment of the MAGE-3 protein that has been shown to be immunogenic, meaning it can provoke an immune response.
The synthesis of MAGE-3 (267-282) typically involves solid-phase peptide synthesis techniques, allowing for the production of high-purity peptides. The synthesis process begins with the attachment of a resin to the first amino acid, followed by sequential addition of protected amino acids. The F-MOC (9-fluorenylmethoxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis.
Technical Details:
The molecular structure of MAGE-3 (267-282) can be represented as follows:
The structure features a series of amino acids linked by peptide bonds, forming a linear chain that folds into a specific conformation necessary for T-cell receptor recognition.
The peptide's conformation plays a crucial role in its ability to bind to major histocompatibility complex molecules (HLA), particularly HLA-A*0201, facilitating its presentation on the surface of antigen-presenting cells.
MAGE-3 (267-282) participates in several biochemical interactions:
Technical Details:
MAGE-3 (267-282) exerts its effects through a well-defined mechanism:
MAGE-3 (267-282) is typically characterized by:
Key chemical properties include:
MAGE-3 (267-282) has significant applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4